タモキシフェン二量体

説明

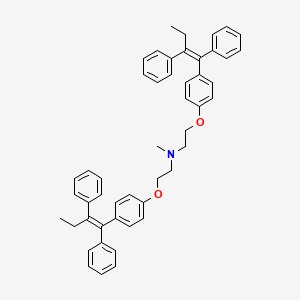

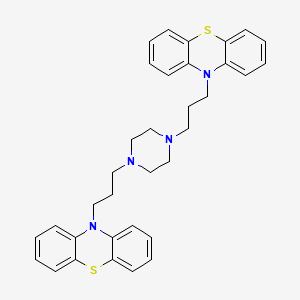

Tamoxifen Dimer is a compound derived from Tamoxifen, a well-known selective estrogen receptor modulator. Tamoxifen is primarily used in the treatment of estrogen receptor-positive breast cancer. The dimer form of Tamoxifen is of interest due to its potential enhanced biological activity and unique chemical properties.

科学的研究の応用

Tamoxifen Dimer has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators and their interactions with various reagents.

Biology: Researchers use Tamoxifen Dimer to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Tamoxifen Dimer is studied for its potential to treat estrogen receptor-positive breast cancer and other hormone-related conditions.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

作用機序

Target of Action

Tamoxifen, the parent compound of Tamoxifen Dimer, primarily targets the Estrogen Receptor (ER) . It is a Selective Estrogen Receptor Modulator (SERM) that interacts with ERs either agonistically or antagonistically based on the target tissue and physiological context . The ER plays a significant role in breast cancer, as it is expressed in 75% of all the breast cancers .

Mode of Action

Tamoxifen is known to have a dual mechanism of action:

- It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer .

- It binds to DNA after metabolic activation and initiates carcinogenesis . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .

Biochemical Pathways

The underlying mechanism of the antitumor effect of tamoxifen includes apoptosis induction through membrane receptor pathway, cytochrome C release, and activation of biochemical pathways that are activated by caspase family proteins . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .

Pharmacokinetics

The pharmacokinetics of Tamoxifen have been studied extensively. Following oral administration of a 20 mg dose of radio-labeled Tamoxifen in women, normally 65% of the administered dose was excreted in feces for a 2-week time period, mainly as polar conjugates; unchanged tamoxifen and unconjugated metabolites accounted for less than 30% of the fecal radioactivity . Serum concentrations of tamoxifen and its demethylated metabolites are higher in older patients, independent of CYP2D6 or CYP3A4 gene polymorphisms .

Result of Action

Tamoxifen has a wide range of pharmacological activities. It was initially thought to work via a simple ER mechanism but was proven to mediate its activity through several non-ER mechanisms . The combined effects of tamoxifen with D-limonene have shown a significant decrease in the cell viability of MCF 7 cells. According to flow cytometer analyses and Annexin V/PI staining, D-limonene has been found to increase tamoxifen-mediated apoptosis as compared to the treatment alone in these cells .

Action Environment

Environmental factors such as the higher initial concentration of EPB, the stronger optical power, and the lower pH could stimulate the formation of the dimer . Simultaneously, the interaction of multiple environmental factors was significant, especially the initial concentration and pH using the response surface methodology .

生化学分析

Biochemical Properties

Tamoxifen Dimer, like Tamoxifen, is thought to interact with various enzymes, proteins, and other biomolecules. Tamoxifen is known to interact with the Estrogen Receptor (ER), functioning as a Selective Estrogen Receptor Modulator (SERM) . It is plausible that Tamoxifen Dimer may have similar interactions, although specific studies on Tamoxifen Dimer are needed to confirm this.

Cellular Effects

Tamoxifen has been shown to induce oxidative stress and apoptosis in estrogen receptor-negative human cancer cell lines . It is possible that Tamoxifen Dimer may have similar effects on various types of cells and cellular processes. It could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Tamoxifen involves binding to the ER, leading to changes in gene expression . Tamoxifen Dimer may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific studies on the molecular mechanisms of Tamoxifen Dimer are required to confirm this.

Temporal Effects in Laboratory Settings

Tamoxifen has been shown to generate oxidative stress, thereby causing thiol depletion and activation of the transcriptional factor NF- B . The effects of Tamoxifen Dimer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, would need to be investigated further.

Dosage Effects in Animal Models

The effects of Tamoxifen Dimer at different dosages in animal models would need to be studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Tamoxifen is metabolized primarily by the cytochrome P450 system in the liver . It would be interesting to investigate whether Tamoxifen Dimer is involved in similar metabolic pathways, including any enzymes or cofactors that it interacts with .

Transport and Distribution

The transport and distribution of Tamoxifen Dimer within cells and tissues would need to be studied. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Tamoxifen Dimer and any effects on its activity or function would need to be investigated. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tamoxifen Dimer typically involves the coupling of two Tamoxifen molecules. One common method is the reductive coupling of 4-(beta-dimethylaminoethoxy)benzophenone with propiophenone in the presence of a low valent titanium reagent . This method yields a mixture of Tamoxifen and its E isomer, which can be separated by crystallization, extraction, column chromatography, or distillation .

Industrial Production Methods: Industrial production of Tamoxifen Dimer may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity while reducing production costs and waste.

化学反応の分析

Types of Reactions: Tamoxifen Dimer undergoes various chemical reactions, including:

Oxidation: Tamoxifen Dimer can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert Tamoxifen Dimer into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Tamoxifen Dimer structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

類似化合物との比較

Tamoxifen: The parent compound, used widely in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar but distinct biological activities.

Toremifene: A structural analog of Tamoxifen with different pharmacokinetic properties.

Uniqueness: Tamoxifen Dimer is unique due to its dimeric structure, which may enhance its binding affinity and biological activity compared to its monomeric counterparts. This structural difference can lead to variations in its pharmacological profile and therapeutic potential .

特性

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXALMVDVOUJMY-PRFQTJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/CC)/C4=CC=CC=C4)C)\C5=CC=CC=C5)/C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H49NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858417 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-51-6 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-[1-[4-(2-aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B583884.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)